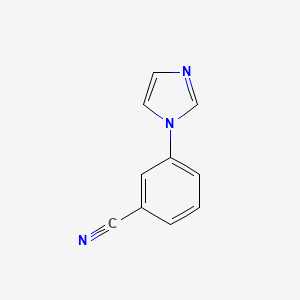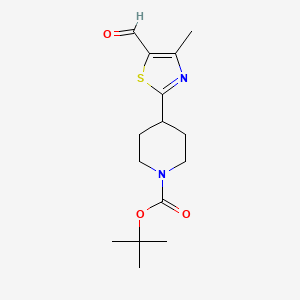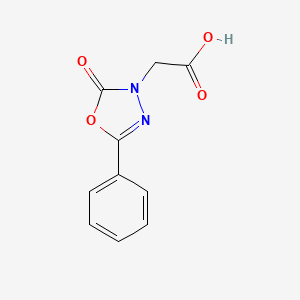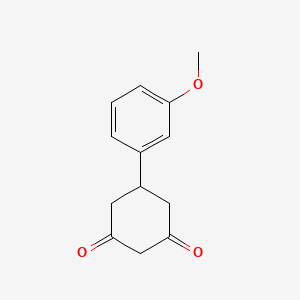![molecular formula C11H16O B1309642 Tricyclo[4.3.1.13,8]undecan-4-one CAS No. 24669-56-5](/img/structure/B1309642.png)
Tricyclo[4.3.1.13,8]undecan-4-one
Descripción general
Descripción
Tricyclo[4.3.1.13,8]undecan-4-one is a complex organic compound that is part of a broader class of tricyclic molecules. These molecules are characterized by their three-ring structure, which can impart unique chemical and physical properties. The compound of interest is not directly studied in the provided papers, but related tricyclic compounds are extensively researched due to their potential applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of tricyclic compounds can be complex, involving multiple steps and requiring careful control of reaction conditions to achieve high yields and selectivity. For example, the synthesis of tricyclic nucleoside analogues from a D-ribofuranose unit involves a substrate-controlled asymmetric synthesis with high diastereoselectivity, producing compounds with three new stereogenic centers . Similarly, the one-pot assembly of tricyclo[6.2.1.01,6]undecan-4-one demonstrates an alternative approach to conventional radical cyclization, using electroreductive tandem cyclization . These methods highlight the innovative strategies researchers employ to construct tricyclic frameworks.
Molecular Structure Analysis
The molecular structure of tricyclic compounds is often elucidated using techniques such as NMR spectroscopy and X-ray crystallography. For instance, the absolute configuration of tricyclic systems in nucleoside analogues was determined using NMR experiments and chemical shift calculations, with reference to an X-ray crystal structure . The structure of rearranged hydrocarbons was confirmed by X-ray crystallographic analysis as well . These analytical techniques are crucial for understanding the three-dimensional arrangement of atoms within tricyclic compounds.
Chemical Reactions Analysis
Tricyclic compounds can undergo a variety of chemical reactions, including rearrangements and cycloadditions. For example, the rearrangement of tricyclo[5.3.1.01,7]undecatrienide anion resulted in the formation of tricyclo[6.3.0.01,3]undeca-5,7,9-triene, demonstrating the dynamic behavior of tricyclic systems under certain conditions . Additionally, the regiospecific bridgehead bromination of tricyclo[4.3.1.12,5]-undecane showed high reactivity at the 1-carbon atom, leading to the exclusive formation of the 1-bromo derivative . These reactions are indicative of the unique reactivity patterns of tricyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of tricyclic compounds are influenced by their molecular structure. For instance, the rearrangement of tricyclo[6.3.0.01,4]undecan-5-one under acidic conditions to give a different tricyclic compound showcases the impact of molecular structure on chemical stability and reactivity . The photochemical behavior of tricyclo[5.2.2.02,6]undeca-3,10-dien-9-one derivatives, which undergo different rearrangements depending on the excited state, also reflects the complex interplay between structure and reactivity .
Aplicaciones Científicas De Investigación
Intermediates in Chemical Reactions
Tricyclo[4.3.1.13,8]undecan-4-one and its derivatives play a role as intermediates in various chemical reactions. For instance, tricyclo[5.3.1.03,8]undecane was identified as a key intermediate in the aluminum halide isomerization of 2,3-tetramethylene norbornane to methyl adamantanes, suggesting its significance in rearrangement processes (Varca csiu et al., 1973). Additionally, tricyclo[5.3.1.03,8] undecane, also known as 4-homoisotwistane, was found to be a stable intermediate in acid-catalyzed isomerization of various tricycloundecane precursors (Takaishi et al., 1974).
Applications in Synthesis and Structural Analysis
The compound has been utilized in the synthesis of various complex molecules. For example, bromination of tricyclo[4.3.1.12,5]undecane led to the exclusive formation of the 1-bromo derivative, aiding in the structural determination of these derivatives through deuterium isotope effects (InamotoYoshiaki et al., 1978). Similarly, tricyclo[5.3.1.04,9]undeca-2,5-diene underwent a process of bromination and thermal treatment, leading to skeletal rearrangements and the synthesis of new compounds like 2,11-dehydrohomoadamantane (Katsushima et al., 1980).
Role in Rearrangements and Transformations
Tricyclo[4.3.1.13,8]undecan-4-one derivatives have been observed to undergo various rearrangements and transformations under specific conditions. For instance, cis,trans-Tricyclo[6.3.0.01,4]undecan-5-one was found to rearrange under acidic conditions, leading to the formation of compounds with a triquinane structure, demonstrating its potential in creating angularly fused molecules (Ue et al., 1987). Additionally, palladium-catalyzed cycloalkenylation reactions involving tricyclo[5.3.1.02,6]undecane derivatives have been applied in terpenoid synthesis, offering a novel approach to creating complex ring systems (Toyota et al., 2000).
Identification of Intermediates in Acid-Catalyzed Rearrangements
The identification of intermediates in certain acid-catalyzed rearrangements has been facilitated by studying derivatives of tricyclo[4.3.1.13,8]undecan-4-one. For example, intermediates in trifluoromethanesulfonic acid-catalyzed rearrangement of tricyclo[5.2.2.02,6]undecane were identified as specific tricycloundecane derivatives, contributing to a better understanding of reaction mechanisms (Inamoto et al., 1976).
Safety and Hazards
The compound is associated with several hazard statements including H315, H319, and H335 . These codes correspond to skin irritation, eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
tricyclo[4.3.1.13,8]undecan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c12-11-6-9-2-7-1-8(3-9)5-10(11)4-7/h7-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVBWWGJOCTLBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C(=O)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407277 | |
| Record name | tricyclo[4.3.1.13,8]undecan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24669-56-5 | |
| Record name | tricyclo[4.3.1.13,8]undecan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Imidazo[2,1-b]thiazol-6-ylmethanol](/img/structure/B1309577.png)

![5-Bromobenzo[b]thiophene-3-carbonyl chloride](/img/structure/B1309579.png)



![1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methanamine](/img/structure/B1309590.png)



